2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 248.74 g/mol. This compound is classified as an amine, specifically a substituted morpholine derivative, which is notable for its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group suggests possible bioactivity, making this compound of interest in drug development and related fields.
This compound can be sourced from various chemical suppliers, including TCI Chemicals, where it is listed under the product number F1256. It is categorized under the broader class of organic compounds known as amines and is specifically recognized for its structural features that include a morpholine ring. The compound's hydrochloride form indicates that it is a salt, which often enhances solubility and stability in biological systems.
The synthesis of 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the purity of the product throughout the synthesis process.
The molecular structure of 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride features:
The compound's structural data can be summarized as follows:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions, particularly due to its potential reactivity as an amine.
The mechanism of action for 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is primarily studied in the context of its pharmacological effects. It is believed to interact with various neurotransmitter systems, potentially influencing serotonin or dopamine pathways due to its amine structure.
Research indicates that compounds with similar structures may exhibit activity as serotonin reuptake inhibitors or have effects on adrenergic receptors, making them candidates for further pharmacological exploration.
2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has potential applications in:
The morpholine-ethylamine scaffold represents a privileged structural motif in neuropharmacological agent design, characterized by its dual capacity for hydrogen bonding (via the morpholine oxygen and amine nitrogen) and conformational flexibility. This moiety serves as a bioisosteric replacement for piperazine in numerous central nervous system (CNS)-targeting compounds, enhancing blood-brain barrier permeability while maintaining favorable physicochemical properties. In 2-(4-fluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride (Molecular Formula: C₁₂H₁₈ClFN₂O; MW: 260.74 g/mol), the ethylamine linker enables optimal spatial positioning of the fluorophenyl and morpholine rings for receptor interaction [1]. This molecular architecture is evolutionarily refined from early neuroactive compounds, where the morpholine’s moderate basicity (pKa ~8.5) reduces cationic charge density compared to stronger bases, thereby mitigating off-target interactions and improving selectivity for CNS targets like corticotropin-releasing factor (CRF) and monoamine receptors [4] [7]. The hydrochloride salt form enhances crystallinity, aqueous solubility, and stability—critical attributes for pharmaceutical processing and in vivo bioavailability [1] [6].
Fluorinated phenyl-morpholine derivatives emerged prominently in the late 1990s as key intermediates for stress-related disorder therapeutics. The strategic incorporation of fluorine at the para-position of the phenyl ring (as in this compound) was pioneered to exploit halogen bonding with aromatic residues in CNS receptor binding pockets, while concurrently modulating compound lipophilicity (logP) and metabolic stability. This design principle yielded clinically investigated CRF₁ antagonists like SSR125543A (4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride), where fluorine positioning critically influenced receptor affinity and pharmacokinetic profiles [4] [7]. The historical trajectory reveals a shift from non-fluorinated morpholine derivatives (e.g., early antipsychotics) to targeted fluorination, enhancing blood-brain barrier penetration and resistance to cytochrome P450 oxidation. 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride epitomizes this evolution, serving both as a standalone synthetic target and a precursor to advanced CRF modulators [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1